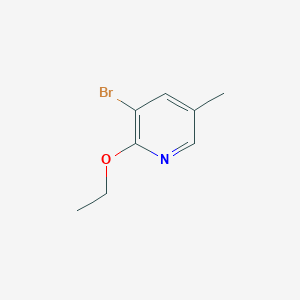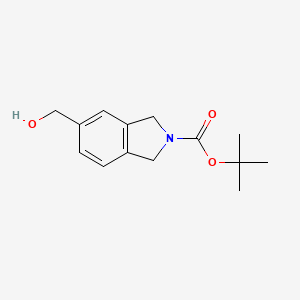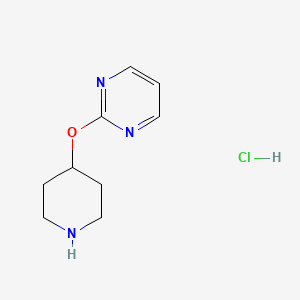
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Vue d'ensemble
Description
The compound 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is closely related to the ionic liquids and compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar structures, such as 1-butyl-3-methylimidazolium iodide ([bmim]I) and 1-butyl-2,3-dimethylimidazolium iodide ((bdmim)I), which share the butyl and iodide components and are part of the imidazolium salt family .
Synthesis Analysis
The synthesis of related imidazolium iodide compounds involves the reaction of an imidazole derivative with the corresponding 1-halobutane. For instance, 1-butyl-2,3-dimethylimidazolium iodide was prepared by reacting 1,2-dimethylimidazole with 1-iodobutane . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and halogenating agents.
Molecular Structure Analysis
The molecular structure of imidazolium iodide salts has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of [bmim]I was determined to have a weak hydrogen-bonded network involving the iodide anion . Similarly, 1-butyl-2,3-dimethylimidazolium iodide was characterized by X-ray single crystal crystallography, revealing no π stacking interactions and specific interionic I···H contacts . These findings provide a basis for understanding the potential molecular structure of this compound.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of this compound, they do mention the functionalization of related compounds. For instance, 2-iodo-1,3-butadienes, which contain an iodide moiety, can undergo palladium-catalyzed carbonylation and alkynylation, leading to various disubstituted 1,3-butadienes . This suggests that the iodide in this compound could also participate in similar reactions, allowing for the introduction of different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolium iodide salts can be inferred from studies using techniques like wide-angle X-ray scattering (WAXS) and Raman spectroscopy. For example, the structure of [bmim]I in the liquid state was studied, showing long-range correlations in the arrangement of iodide anions and similarities in cation structures across different halides . These properties, such as melting points, solubility, and thermal stability, are crucial for applications in ionic liquids and could be relevant to the physical and chemical properties of this compound.
Applications De Recherche Scientifique
Nonlinear Optics
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide has been explored for applications in nonlinear optics. Wen et al. (2020) synthesized and characterized new benzo[e]indol salts with this compound for second-order nonlinear optics, demonstrating its potential in integrated photonics, optical data storage, and optical information processing (Wen et al., 2020).
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor. Ahmed et al. (2019) synthesized indolium-based ionic liquids, including variants of this compound, to study their corrosion inhibition effect on mild steel in acid medium, revealing significant potential in this area (Ahmed et al., 2019).
Electrochemical Applications
Rogers et al. (2008) investigated the electrooxidation of this compound in various ionic liquids, providing insights into its electrochemical behavior and potential applications in energy storage and conversion technologies (Rogers et al., 2008).
Fluorescent Probes
Zhang et al. (2013) developed BODIPY-based ratiometric fluorescent probes using this compound for the selective and sensitive detection of cyanide ions, highlighting its role in developing sensitive analytical tools (Zhang et al., 2013).
Crystal Structure Analysis
The crystal structure of this compound has been examined to understand its molecular arrangement and potential applications in materials science. Nakakoshi et al. (2006) analyzed the crystal structure of a related compound, providing valuable information for materials engineering (Nakakoshi et al., 2006).
Organic Synthesis
The compound's role in organic synthesis has been explored, particularly in the context of synthesizing novel organic materials with desirable electronic and optical properties. Honghong et al. (2015) reported on the engineering of organic chromophores using this compound, showcasing its utility in creating materials with large second-order optical nonlinearity (Honghong et al., 2015).
Sensing and Detection Applications
Li et al. (2017) synthesized a fluorescent probe based on this compound for rapid and sensitive detection of hydrogen sulfide in living cells, indicating its applicability in biological sciences (Li et al., 2017).
Safety and Hazards
The safety data for 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
Propriétés
IUPAC Name |
1-butyl-2,3,3-trimethylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFPZGGBKVIINP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627181 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20205-30-5 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)












